molecular formula C12H10F3NS B2917953 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline CAS No. 2580211-31-8

3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline

Cat. No.: B2917953
CAS No.: 2580211-31-8
M. Wt: 257.27
InChI Key: PQGPFHAIZFWNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline is an organic compound with the molecular formula C12H10F3NS. It is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-[4-(trifluoromethyl)phenyl]aniline
  • 3-Methyl-5-[4-(trifluoromethyl)benzyl]aniline
  • 3-Methyl-5-[4-(trifluoromethyl)phenoxy]aniline

Uniqueness

3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs.

Properties

IUPAC Name

3-methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NS/c1-7-2-8(4-9(16)3-7)10-5-17-6-11(10)12(13,14)15/h2-6H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPFHAIZFWNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.